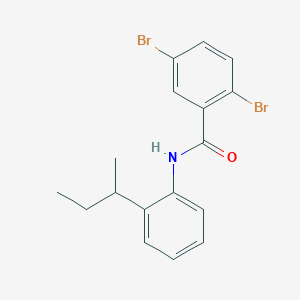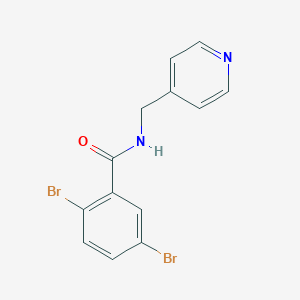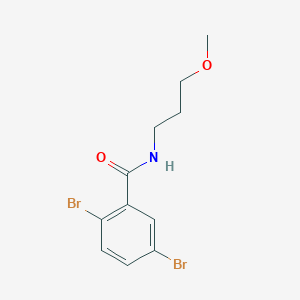![molecular formula C13H19NO2 B290671 N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
N-[3-(1-hydroxyethyl)phenyl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-hydroxyethyl)phenyl]pentanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has also gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用机制
N-[3-(1-hydroxyethyl)phenyl]pentanamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation in skeletal muscle, which results in improved endurance and fat burning. It also promotes the browning of white adipose tissue, which has been shown to have beneficial effects on metabolic health.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]pentanamide has been found to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle.
实验室实验的优点和局限性
One advantage of using N-[3-(1-hydroxyethyl)phenyl]pentanamide in lab experiments is its ability to improve endurance and fat burning, which can be useful in studying the effects of exercise on metabolic health. However, its use in animal studies has been controversial due to concerns about its potential carcinogenicity. Additionally, its effects on human health are not well understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]pentanamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of research is its effects on mitochondrial function and oxidative metabolism in skeletal muscle. Additionally, more research is needed to determine its safety and efficacy in humans, as well as its potential use as a performance-enhancing drug in athletes and bodybuilders.
合成方法
The synthesis of N-[3-(1-hydroxyethyl)phenyl]pentanamide involves several steps, starting from the reaction of 3-bromopyruvic acid with 4-methoxybenzyl alcohol to form 4-methoxybenzyl 3-bromopyruvate. This intermediate is then reacted with 3-(1-hydroxyethyl)aniline to form the desired product, N-[3-(1-hydroxyethyl)phenyl]pentanamide.
科学研究应用
N-[3-(1-hydroxyethyl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models of obesity and diabetes. Additionally, it has been found to have anti-inflammatory and anti-atherosclerotic effects.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
N-[3-(1-hydroxyethyl)phenyl]pentanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-8-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,14,16) |
InChI 键 |
AYZWRABPAUXPRO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(C)O |
规范 SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(C)O |
溶解度 |
33.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



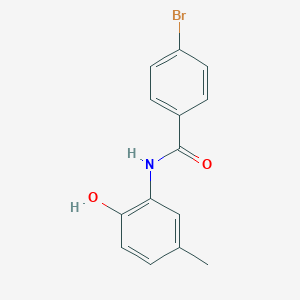
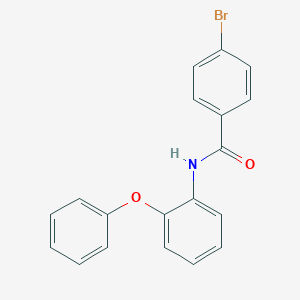
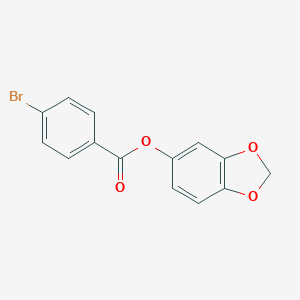
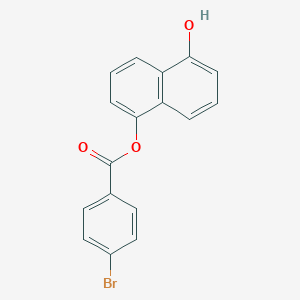

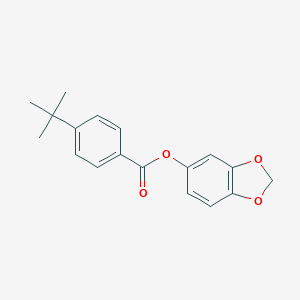
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)

